BCN-endo-NH-ethylamine
Description
Fundamental Principles of Bioorthogonal Chemistry and Its Evolution
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biological processes. Current time information in Merrimack County, US.xinyanbm.com The term, coined in the early 2000s, encapsulates the core requirement for these reactions: to be orthogonal, or non-interactive, with the complex milieu of functional groups within a cell. Current time information in Merrimack County, US.nih.gov The foundational principles of bioorthogonal chemistry demand that reactions are highly selective, biocompatible, and exhibit fast kinetics at low concentrations. Current time information in Merrimack County, US.xinyanbm.com
The field has evolved significantly since its inception. Early examples, such as the Staudinger ligation, which involves the reaction of azides with phosphines, paved the way for more robust and versatile chemistries. Current time information in Merrimack County, US.nih.govrsc.org A major breakthrough was the development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Current time information in Merrimack County, US.lumiprobe.com However, the cytotoxicity of the copper catalyst limited its application in living organisms. nih.gov This limitation spurred the development of copper-free click chemistry, a pivotal advancement in the field. nih.gov
Significance of Strain-Promoted Cycloaddition Reactions in Chemical Biology
Strain-promoted azide-alkyne cycloaddition (SPAAC) emerged as a powerful solution to the toxicity problem of CuAAC. nih.govnih.gov This reaction harnesses the high ring strain of cyclooctynes, a class of cyclic alkynes, to drive the reaction with azides without the need for a metal catalyst. nih.govnih.govnih.gov The driving force is the release of enthalpic energy from the strained ring as it forms a more stable triazole product. rsc.org
SPAAC reactions are highly valued in chemical biology for several reasons:
Biocompatibility: The absence of a toxic catalyst makes them suitable for use in living cells and whole organisms. nih.govconju-probe.com
High Selectivity: The azide (B81097) and cyclooctyne (B158145) groups are largely inert to the vast array of functional groups present in biological systems, ensuring that the reaction is highly specific. conju-probe.comcreative-biolabs.com
Favorable Kinetics: These reactions can proceed rapidly at physiological temperatures and in aqueous environments. nih.govresearchgate.net
The development of various strained alkynes has been a major focus of research, with efforts aimed at tuning reactivity and stability. nih.govrsc.org This has led to a toolbox of reagents that can be used for a wide range of applications, from protein labeling to in vivo imaging. nih.govrsc.org
Overview of Bicyclononyne (BCN) Architectures in Bioconjugation
Bicyclononyne (BCN), or bicyclo[6.1.0]non-4-yne, is a prominent cyclooctyne used in copper-free click chemistry. nih.govbroadpharm.com Its fused cyclopropane (B1198618) ring introduces significant strain, making it highly reactive towards azides in SPAAC reactions. ru.nl BCN is particularly well-suited for bioconjugation due to its high reactivity and relative hydrophilicity compared to other cyclooctynes. broadpharm.com
BCN exists as two diastereomers: exo and endo. nih.gov While both isomers are reactive, the endo isomer has been noted to be slightly more reactive in some SPAAC reactions. nih.gov For instance, in a reaction with benzyl (B1604629) azide, endo-BCN exhibited a second-order rate constant of 0.29 M⁻¹s⁻¹, compared to 0.19 M⁻¹s⁻¹ for exo-BCN. nih.gov This slight rate enhancement, along with commercial availability, has led to the preferential use of the endo-BCN diastereomer in some bioorthogonal studies. nih.gov Furthermore, unlike some other cyclooctynes like DBCO, BCN is also reactive with tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions, expanding its versatility. genelink.com
The Pervasive Role of Amine Functionality in Chemical Ligations
The primary amine (-NH2) is a fundamental functional group in chemistry and biology, playing a crucial role in a vast array of ligation reactions. Its nucleophilic nature allows it to react with a wide range of electrophilic partners to form stable covalent bonds. researchgate.net In the context of bioconjugation, primary amines are particularly valuable as they are present on the side chains of lysine (B10760008) residues and at the N-terminus of proteins.
The amine group can be targeted for modification through various reactions, including:
Acylation: Reaction with activated esters (e.g., NHS esters) or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. lumiprobe.comuniurb.it
Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine that is subsequently reduced to a stable amine linkage.
Aza-Michael Addition: Addition to electrophilic alkenes, such as dehydroalanine, to form stable secondary amine linkages. researchgate.net
This reactivity makes the amine group a versatile handle for attaching probes, linkers, or other molecules of interest to biomolecules. lumiprobe.comcreative-biolabs.com
Research Context and Academic Significance of BCN-endo-NH-ethylamine
This compound is a heterobifunctional linker that strategically combines the highly reactive endo-BCN moiety with a versatile primary amine. axispharm.comscholaris.ca This design allows for a two-step conjugation strategy. First, the BCN group can participate in a highly selective and bioorthogonal SPAAC reaction with an azide-modified target. Second, the terminal ethylamine (B1201723) group provides a nucleophilic handle for subsequent conjugation to another molecule, for instance, one containing a carboxylic acid or an NHS ester. xinyanbm.comcreative-biolabs.com
The academic significance of this compound lies in its utility as a molecular bridge, enabling the assembly of more complex bioconjugates. It allows researchers to link two different molecular entities with high precision, leveraging the power of bioorthogonal chemistry for one connection and traditional amine chemistry for the other. This capability is crucial for applications such as the development of antibody-drug conjugates, the construction of sophisticated imaging probes, and the assembly of functionalized biomaterials. The endo configuration is often selected for its slightly enhanced reactivity in SPAAC reactions. nih.gov
Chemical Compound Information
The following table lists the chemical compounds mentioned in this article.
| Compound Name |
| This compound |
| Bicyclononyne (BCN) |
| Benzyl azide |
| Dibenzocyclooctyne (DBCO) |
| Dehydroalanine |
| Lysine |
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂O₂ | |
| Molecular Weight | 236.32 g/mol | axispharm.com |
| Appearance | Solid | conju-probe.com |
| Purity | ≥95% | axispharm.com |
| Storage Conditions | -20°C | conju-probe.comcreative-biolabs.com |
Table 2: Comparison of Second-Order Rate Constants (k₂) for BCN Diastereomers in SPAAC
| Reactants | k₂ (M⁻¹s⁻¹) | Conditions | Reference |
| endo-BCN + Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) | nih.gov |
| exo-BCN + Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c14-7-8-15-13(16)17-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9,14H2,(H,15,16)/t10-,11+,12? |
InChI Key |
FFWPXKBFGGQLFE-FOSCPWQOSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCN)CCC#C1 |
Origin of Product |
United States |
Synthetic Strategies for Bcn Endo Nh Ethylamine and Advanced Derivatives
Access to the Bicyclo[6.1.0]nonyne Core: A Comprehensive Synthetic Review
The synthesis of the bicyclo[6.1.0]nonyne (BCN) scaffold is a critical first step in obtaining BCN-endo-NH-ethylamine. The most established route commences with 1,5-cyclooctadiene (B75094). rsc.org This starting material undergoes a cyclopropanation reaction, typically using ethyl diazoacetate followed by hydrolysis and subsequent functional group manipulations to form a bicyclo[6.1.0]nonane system.
A key intermediate in many synthetic routes is (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly referred to as BCN-alcohol or BCN-OH. nih.govsigmaaldrich.com The synthesis of BCN-OH itself involves several steps, including the introduction of the strained alkyne functionality. An alternative and valuable intermediate is the corresponding carboxylic acid, BCN-COOH, which can be produced from the BCN-alcohol via oxidation, for instance, using a Jones reagent. nih.gov This oxidized analogue provides a handle for forming stable amide bonds, offering an alternative to the more common carbamate (B1207046) linkages derived from BCN-OH. nih.govrsc.org
Stereocontrolled Functionalization for endo-Stereoisomer Formation
A significant aspect of BCN synthesis is the control of stereochemistry. The cyclopropanation of cyclooctadiene derivatives typically results in a mixture of two diastereomers: exo-BCN and endo-BCN, with the exo isomer usually being the major product in an approximate 5:3 ratio. nih.gov
For many applications in chemical biology, the endo diastereomer is preferred due to specific steric and reactivity profiles. nih.gov While methods for stereocontrolled synthesis directly yielding the endo isomer are not widely reported, the desired stereoisomer is typically obtained through one of two approaches. The first involves the chromatographic separation of the exo and endo diastereomers. The second, and more common, approach is to begin the synthesis with a commercially available, stereochemically pure precursor, such as endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH). nih.gov This ensures that all subsequent derivatizations maintain the desired endo configuration. The distinct three-dimensional structure of the endo isomer has been shown to be advantageous in specific applications, such as influencing the fluorescence properties of BCN-dye conjugates. nih.gov
Methodologies for the Introduction of the Ethylamine (B1201723) Moiety
The introduction of an ethylamine group onto the endo-BCN scaffold can be accomplished through several distinct synthetic strategies. The term "this compound" is often used as a general descriptor for a BCN derivative containing a primary amine separated by a short linker, and the exact chemical structure can vary depending on the synthetic route employed.
Direct amination provides a route to link the ethylamine group to the BCN core with a concise covalent bond. One of the most effective methods in this category is reductive amination. rsc.org This strategy involves the initial oxidation of endo-BCN-OH to its corresponding aldehyde, endo-BCN-carbaldehyde. rsc.orgnih.gov This aldehyde can then be reacted with an amine, such as ethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), to form the secondary amine product, BCN-CH₂-NH-CH₂CH₃. nih.govmasterorganicchemistry.compearson.com This method is highly versatile for creating a direct and stable carbon-nitrogen bond.
Another potential direct approach involves converting the primary alcohol of endo-BCN-OH into a good leaving group, such as a tosylate (endo-BCN-OTs). nih.govresearchgate.net Subsequent nucleophilic substitution with an excess of a suitable amine, like ethylenediamine (B42938), could then yield the desired amine-functionalized product.
A widely used and robust method for linking amines to the BCN scaffold involves the use of activated precursors, such as endo-BCN-p-nitrophenyl-carbonate (endo-BCN-PNP-carbonate). conju-probe.com This reagent serves as a stable, yet reactive, building block. conju-probe.com The p-nitrophenyl group is an excellent leaving group, facilitating a smooth reaction with primary amines.
To synthesize a BCN derivative with a terminal ethylamine group using this method, endo-BCN-PNP-carbonate is reacted with ethylenediamine (H₂N-CH₂-CH₂-NH₂). The reaction proceeds via nucleophilic attack of one of the amino groups of ethylenediamine on the activated carbonate, displacing the p-nitrophenol. This forms a highly stable carbamate linkage, resulting in the product endo-BCN-CH₂-O-C(=O)NH-CH₂-CH₂-NH₂. While not a direct C-N linkage to the BCN ring system, this carbamate-linked derivative is a common and highly effective bifunctional linker used in bioconjugation. A similar precursor, endo-BCN-NHS carbonate, which reacts in the same manner, is also frequently used. genelink.combiosynth.com
To improve aqueous solubility and modify pharmacokinetic properties, the BCN moiety is often conjugated to polyethylene (B3416737) glycol (PEG) linkers that are terminated with an amine group. These derivatives, such as endo-BCN-PEG-amine, are crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. medchemexpress.combroadpharm.com
The synthesis of these conjugates typically starts with either endo-BCN-OH or endo-BCN-COOH. If starting with the carboxylic acid, it can be coupled directly to an amine-terminated PEG linker (e.g., H₂N-PEGn-NH-Boc) using standard peptide coupling reagents like HATU or EDC. broadpharm.com Alternatively, endo-BCN-OH can be activated, for example with disuccinimidyl carbonate, and then reacted with the PEG-amine. The terminal amine on the PEG chain is often protected with a Boc group during the coupling reaction, which is subsequently removed under acidic conditions to yield the final endo-BCN-PEG-amine product. biochempeg.com A wide variety of these linkers, with different PEG chain lengths (e.g., PEG2, PEG3, PEG8), are commercially available. medchemexpress.combroadpharm.comaxispharm.com
Advanced Synthetic Methodologies for BCN-Amine Conjugates
The BCN-amine scaffold is a platform for creating more complex and functional molecules. Advanced synthetic methodologies enable the incorporation of these motifs into a range of biomolecules and materials.
A significant application is in the synthesis of oligonucleotides. Here, BCN derivatives are converted into phosphoramidite (B1245037) building blocks. genelink.com These BCN phosphoramidites can be incorporated directly into an oligonucleotide sequence at any desired position during automated solid-phase synthesis, allowing for the site-specific labeling of DNA or RNA with azide-containing molecules via copper-free click chemistry. genelink.com
Furthermore, BCN-amine derivatives are instrumental in the creation of custom probes. Commercially available BCN-amine can be coupled to N-hydroxysuccinimide (NHS) esters of various molecules, such as fluorescent dyes, to generate BCN-functionalized probes for imaging and detection applications. This "plug-and-play" approach allows for the straightforward generation of a wide array of research tools.
Data Tables
Table 1: Summary of Synthetic Strategies for BCN-Amine Derivatives
| Strategy | Precursor | Key Reagents | Linkage Type | Resulting Structure Example |
| Direct Amination | endo-BCN-carbaldehyde | Ethylamine, NaBH(OAc)₃ | Amine | endo-BCN-CH₂-NH-CH₂CH₃ |
| Precursor-Based | endo-BCN-PNP-carbonate | Ethylenediamine | Carbamate | endo-BCN-CH₂-O-C(=O)NH-CH₂CH₂-NH₂ |
| PEG Integration | endo-BCN-COOH | H₂N-PEGn-NH-Boc, EDC/HATU | Amide | endo-BCN-C(=O)NH-PEGn-NH₂ |
Table 2: Chemical Compounds Mentioned
| Common Name / Abbreviation | Full Chemical Name |
| BCN-OH (endo) | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol |
| BCN-COOH (endo) | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid |
| BCN-carbaldehyde (endo) | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yne-9-carbaldehyde |
| BCN-PNP-carbonate (endo) | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (4-nitrophenyl) carbonate |
| BCN-NHS carbonate (endo) | (1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate |
| BCN-PEGn-amine (endo) | e.g., endo-BCN-PEG2-amine |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| STAB | Sodium triacetoxyborohydride |
Multi-Component Reaction Applications in BCN-Amine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a powerful strategy for the rapid generation of molecular complexity. researchgate.net Their application to the synthesis of functionalized BCN-amines provides an efficient route to novel chemical probes and bioconjugation agents. The convergence, operational simplicity, and atom economy of MCRs make them highly attractive for creating libraries of complex BCN derivatives from simple, readily available precursors. researchgate.net
Classic MCRs such as the Strecker, Ugi, and Petasis reactions are foundational in the synthesis of α-branched and complex amines. nih.govnih.gov The Strecker reaction, the first described MCR, synthesizes α-amino nitriles from an amine, a carbonyl compound, and a cyanide source, which can then be hydrolyzed to form amino acids. nih.gov The isocyanide-based Ugi four-component reaction (U-4CR) is particularly notable for its ability to generate dipeptide scaffolds in a single step, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov Such methodologies can be adapted for the synthesis of BCN-amines by incorporating a BCN moiety into one of the starting components.
For instance, a BCN-containing aldehyde or primary amine could serve as a key building block in an Ugi or Petasis-type reaction. The Petasis (or borono-Mannich) reaction, which couples amines, aldehydes, and boronic acids, is another viable route. nih.gov A zinc-mediated carbonyl alkylative amination has also been shown to be a robust method for synthesizing complex tertiary alkylamines, coupling a wide range of secondary amines with aldehydes and alkyl iodides. nih.govacs.org Adapting these established MCRs for BCN chemistry allows for the streamlined synthesis of structurally diverse BCN-amines, which are valuable for applications in bioorthogonal chemistry. nih.gov
Below is a table illustrating a potential application of the Ugi four-component reaction for the synthesis of a complex BCN-amine derivative.
| Reaction Component | Example Compound | Role in Reaction |
| Aldehyde | BCN-carboxaldehyde | Provides the BCN scaffold and carbonyl group. |
| Amine | Ethylamine | Forms the initial imine and becomes part of the final amide backbone. |
| Carboxylic Acid | Acetic Acid | Provides the acyl group for the final peptide-like structure. |
| Isocyanide | tert-Butyl isocyanide | Inserts between the imine and the carboxylate to form the α-acylamino amide product. |
| Product | Complex BCN-α-acylamino amide | A structurally complex BCN derivative with multiple points for further functionalization. |
This approach facilitates the creation of BCN derivatives with high molecular diversity from a small set of starting materials, demonstrating the efficiency of MCRs in generating advanced functional molecules. beilstein-journals.org
Chemo-Enzymatic Synthesis Considerations for Functionalized BCNs
Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the robustness of traditional organic chemistry to construct complex molecules. nih.gov This approach is particularly advantageous for the synthesis of functionalized BCNs, where stereocontrol and regioselectivity are critical. Enzymes can catalyze reactions under mild conditions with high selectivity, minimizing the need for protecting groups and reducing the number of synthetic steps. nih.govbeilstein-journals.org
The synthesis of BCN derivatives typically begins with the cyclopropanation of 1,5-cyclooctadiene to form the bicyclo[6.1.0]nonane scaffold, which is then further functionalized. synaffix.com Enzymes can be strategically employed at various stages of this process. For example, lipases are widely used for the kinetic resolution of racemic alcohols and esters through selective acylation or hydrolysis. frontiersin.org A key precursor, BCN-endo-hydroxymethyl, could be resolved using this method to yield an enantiomerically pure starting material, which is crucial for applications where specific stereochemistry is required. Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a well-documented enzyme for such transformations, including stereoselective epoxidation followed by hydrolysis to create diols. frontiersin.org
Furthermore, hydrolases and oxidoreductases can be used for the selective modification of the BCN scaffold. nih.gov For instance, an alcohol dehydrogenase could be used for the stereoselective oxidation of a BCN-diol to a hydroxy-ketone, or a Baeyer-Villiger monooxygenase could perform regioselective oxidation on a BCN-ketone derivative. These enzymatic transformations provide access to functionalized intermediates that are challenging to obtain through conventional chemical methods. frontiersin.org The integration of these enzymatic steps with chemical reactions, such as the conversion of a hydroxyl group to an amine to ultimately yield this compound, exemplifies a powerful chemo-enzymatic pathway. nih.gov
The following table summarizes potential enzymatic steps in the synthesis of functionalized BCN precursors.
| Enzymatic Transformation | Enzyme Class | BCN Substrate Example | Potential Product | Significance |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic BCN-endo-hydroxymethyl | Enantiomerically pure BCN-endo-hydroxymethyl | Provides stereochemically defined building blocks. frontiersin.org |
| Regioselective Oxidation | Alcohol Dehydrogenase | BCN-diol | BCN-hydroxy-ketone | Introduces specific functional groups at defined positions. frontiersin.org |
| Desymmetrization | Hydrolase | Prochiral BCN-diester | Chiral BCN-monoester | Creates chirality from a symmetrical starting material. |
| Epoxidation | Lipase-mediated peracid formation | Bicyclo[6.1.0]nonene | BCN-epoxide | Generates a reactive intermediate for further functionalization. frontiersin.org |
By leveraging the catalytic prowess of enzymes, chemo-enzymatic strategies enable the efficient and selective synthesis of advanced BCN derivatives for a wide range of applications in chemical biology and materials science. nih.govresearchgate.net
Mechanistic and Kinetic Investigations of Bcn Endo Nh Ethylamine Reactivity
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism and Kinetics
The SPAAC reaction is a cornerstone of copper-free click chemistry, relying on the high ring strain of cyclooctynes like BCN to react spontaneously with organic azides. This [3+2] cycloaddition proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The reaction's efficiency is largely dictated by the electronic properties of both the cyclooctyne (B158145) and the azide (B81097) partner.
Comprehensive Kinetic Studies of SPAAC with Diverse Azide Substrates
The reaction rates of BCN derivatives have been studied with a variety of azide substrates. The second-order rate constant (k₂) is a key parameter for quantifying this reactivity. For BCN, these rates are highly dependent on the electronic nature of the azide.
Kinetic data reveals that BCN reacts faster with electron-poor aromatic azides compared to electron-rich alkyl azides like benzyl (B1604629) azide. nih.govnih.gov For instance, phenyl azide reacts with BCN approximately six times faster than dibenzocyclooctyne (DBCO) does. nih.gov This trend is attributed to an inverse-electron-demand mechanism where the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of BCN and the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. nih.govresearchgate.net This effect is further amplified with highly electron-deficient azides; the reaction between BCN-OH and 4-azido-1-methylpyridinium iodide proceeds with a rate constant of nearly 2 M⁻¹s⁻¹, which is almost 30 times faster than its reaction with benzyl azide. nih.gov
| BCN Derivative | Azide Substrate | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| BCN | Benzyl Azide | 0.07 | CH₃CN:H₂O (3:1) | nih.gov |
| BCN | Phenyl Azide | 0.20 | CH₃CN:H₂O (3:1) | nih.gov |
| BCN-OH | 4-azido-1-methylpyridinium iodide | ~2.0 | CD₃CN:D₂O (3:1) | nih.gov |
| Boc-protected amino acid with BCN | - | 0.28 | MeOD, 25°C | researchgate.net |
Influence of endo-Configuration on Reaction Rates and Stereoselectivity
BCN is synthesized as a mixture of two diastereomers: endo and exo. While some studies preferentially use the endo-BCN diastereomer, the influence of this configuration on reaction kinetics is generally modest. nih.gov Some reports suggest the endo-isomer is slightly more reactive in SPAAC than the exo-isomer. rsc.org For example, in reactions with benzyl azide, endo-BCN exhibits a rate constant of 0.29 M⁻¹s⁻¹, compared to 0.19 M⁻¹s⁻¹ for exo-BCN. However, other sources state there is no significant difference in the rate of cycloaddition between the conformers. lumiprobe.com The stereochemistry of the BCN reagent can, however, influence the properties of the resulting triazole adduct. nih.gov When reacting with a chiral azide, the use of a specific BCN isomer can lead to the formation of diastereomeric products. lenus.ie
Analysis of Triazole Adduct Formation Pathways and Intermediate Species
The SPAAC reaction between BCN and an azide proceeds via a concerted [3+2] cycloaddition mechanism, resulting in the formation of a stable, bicyclic triazole adduct. nih.govlenus.ie The reaction is typically high-yielding and clean, affording the anticipated triazole product quantitatively. nih.govresearchgate.net The formation of the adduct can be monitored using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy. researchgate.netnih.gov While the reaction is generally considered to proceed without stable intermediates, the transition state involves significant distortion of the linear azide and the cyclic alkyne. The reduced energy required to distort the already strained BCN alkyne into the transition state geometry is the primary reason for the reaction's high rate compared to reactions with linear alkynes. nih.gov The final product is a pair of regioisomeric triazoles, although in many applications this is not a significant concern.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines
In addition to its reactivity in SPAAC, BCN is an excellent dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-poor dienes, most notably 1,2,4,5-tetrazines. lumiprobe.comresearchgate.net This reaction is exceptionally fast and highly selective, providing another powerful tool for bioorthogonal ligation.
Reaction Kinetics and Chemoselectivity in IEDDA Pathways
The IEDDA reaction between BCN and a tetrazine is among the fastest bioorthogonal reactions, with rate constants that can be several orders of magnitude higher than those for SPAAC. The kinetics are governed by the interaction between the HOMO of the dienophile (BCN) and the LUMO of the diene (tetrazine). researchgate.net Consequently, more electron-poor tetrazines exhibit faster reaction rates.
Similar to SPAAC, the endo-BCN isomer is reported to be slightly more reactive than its exo counterpart in IEDDA reactions with tetrazines. rsc.org The reaction displays remarkable chemoselectivity; the IEDDA ligation of BCN with tetrazines can be performed orthogonally to the SPAAC reaction of DBCO with azides, allowing for dual, one-pot modifications. researchgate.net Coordination of a metal, such as Re(I), to a triazine ring has been shown to accelerate the IEDDA reaction with BCN by a factor of 55. rsc.org
| Dienophile | Diene | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| endo-BCN-OH | 1,2-quinone | 1824 | - | wur.nl |
| endo-BCN | Tetrachlorocyclopentadienone ethylene (B1197577) ketal (TCK) | - (Reaction observed) | DMSO, 37°C | acs.org |
Investigations into Product Analysis and Potential Byproduct Formation
The IEDDA reaction between BCN and a 1,2,4,5-tetrazine (B1199680) proceeds through an initial [4+2] cycloaddition to form an unstable tricyclic adduct. This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen gas (N₂) to yield a stable 1,4-dihydropyridazine derivative. rcsi.com The loss of nitrogen gas is an irreversible step that drives the reaction to completion.
The conversion of the tetrazine, which is often brightly colored, can be monitored by observing the disappearance of its color. ub.edu The final products are typically analyzed and characterized by LC-MS and NMR spectroscopy. However, the resulting dihydropyridazine (B8628806) can exist as a mixture of several regio- and stereoisomers, which can complicate the full assignment of NMR spectra. nih.govacs.org As a "click" reaction, the IEDDA ligation is known for its high efficiency and the minimization of side reactions, yielding clean products without the need for extensive purification. ub.edu
Amine-Directed Reactivity: Pathways for Nucleophilic Acyl Substitution and Imine Formation
The ethylamine (B1201723) moiety of BCN-endo-NH-ethylamine provides a nucleophilic center that can engage in a variety of amine-directed reactions. This reactivity is distinct from the bioorthogonal reactions of the strained alkyne but is crucial for its use as a bifunctional linker, allowing for the covalent attachment of the BCN group to biomolecules or surfaces. The primary amine can participate in nucleophilic acyl substitution reactions to form stable amide bonds and can react with carbonyl compounds to generate imines.
The formation of an amide bond via the reaction of the primary amine of this compound with a carboxylic acid or its activated derivative is a cornerstone of its application in bioconjugation. This reaction proceeds through a nucleophilic acyl substitution mechanism.
The direct condensation of an amine with a carboxylic acid to form an amide is possible but often requires high temperatures (>160 °C) to overcome the formation of a non-reactive ammonium-carboxylate salt. mdpi.com The reaction is generally understood to proceed via the nucleophilic attack of the neutral amine on the carbonyl carbon of the protonated carboxylic acid. sci-hub.sedur.ac.uk The rate of this reaction can be influenced by the electronic properties of both the amine and the carboxylic acid. sci-hub.se However, due to the often harsh conditions required, direct condensation is less common in the context of sensitive biomolecules.
A more prevalent and milder strategy involves the use of activated esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.com In this pathway, the carboxylic acid is pre-activated to form an NHS ester. The succinimidyl group is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine of this compound. This reaction proceeds efficiently under mild conditions, typically in organic solvents or aqueous buffers at ambient temperature, to yield a stable amide linkage. The reaction of BCN-functionalized NHS esters with amine-containing molecules is a common strategy for labeling proteins and oligonucleotides. broadpharm.com
| Reactant 1 | Reactant 2 | Product | Mechanism | Conditions |
| This compound | Carboxylic Acid | BCN-endo-NH-ethylamide | Nucleophilic Acyl Substitution | High temperature (>160°C) mdpi.com |
| This compound | NHS Ester | BCN-endo-NH-ethylamide | Nucleophilic Acyl Substitution | Room Temperature, Aqueous Buffer broadpharm.com |
This compound, as a primary amine, reacts with aldehydes and ketones to form an imine, also known as a Schiff base. libretexts.orglibretexts.org This condensation reaction is reversible and typically requires acid catalysis. libretexts.orgucalgary.ca The reaction mechanism involves two main stages: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine. ucalgary.ca
The mechanism proceeds as follows:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. ucalgary.ca
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon. libretexts.orgucalgary.ca
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine. ucalgary.ca
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgucalgary.ca
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond and resulting in a protonated imine (iminium ion). ucalgary.ca
Deprotonation: The iminium ion is deprotonated, regenerating the acid catalyst and yielding the final imine product. ucalgary.ca
The rate of imine formation is highly dependent on the pH of the reaction medium. The optimal pH is typically mildly acidic, around 4-5. libretexts.orglibretexts.org At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, slowing the dehydration step. libretexts.orglibretexts.org At lower pH, the amine nucleophile becomes protonated to form a non-nucleophilic ammonium (B1175870) ion, which inhibits the initial attack on the carbonyl group. libretexts.orglibretexts.org
| Reactant 1 | Reactant 2 | Intermediate | Product | Key Features |
| This compound | Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) | Acid-catalyzed libretexts.orgucalgary.ca |
| Reversible libretexts.org | ||||
| Optimal pH ~5 libretexts.orglibretexts.org |
Comparative Reactivity Studies with Alternative Bioorthogonal Linkers and Alkyne Systems
The utility of this compound in bioorthogonal chemistry is primarily defined by the reactivity of its bicyclo[6.1.0]non-4-yne (BCN) moiety in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The ring strain of the cyclooctyne core dramatically enhances its reactivity towards azides without the need for a cytotoxic copper catalyst. researchgate.net
Kinetic studies are essential for selecting the appropriate cyclooctyne for a specific application. uga.edu The reactivity of BCN has been compared to other cyclooctyne systems. For instance, in a reaction with benzyl azide, BCN-OH was found to be significantly slower than a thiocycloheptyne derivative, TMTHSI. The conversion of TMTHSI with benzyl azide reached 79% in 225 seconds, whereas the reaction with BCN-OH took approximately 40 times longer to reach a similar conversion (9312 seconds). google.comgoogle.com This highlights that while BCN is a reactive cyclooctyne, other systems may offer faster kinetics for particular applications.
Strained alkynes like BCN have also been identified as effective probes for trapping short-lived biological intermediates, such as cysteine sulfenic acids. researchgate.net Their enhanced reaction rates make them more efficient than other reagents like 1,3-dicarbonyl compounds for studying such transient species. researchgate.net The choice between different bioorthogonal linkers often involves a trade-off between reaction kinetics, stability, and steric hindrance, making comparative studies crucial for the rational design of chemical biology experiments.
| Alkyne Linker | Reaction Partner | Relative Reaction Time | Reference |
| BCN-OH | Benzyl Azide | ~40x | google.comgoogle.com |
| TMTHSI | Benzyl Azide | 1x | google.comgoogle.com |
Academic Applications in Advanced Chemical Research
Advanced Bioconjugation Platforms and Methodologies
BCN-based reagents are pivotal in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. The high reactivity and stability of the endo-BCN group in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions allow for efficient and specific conjugations under biologically compatible conditions. conju-probe.comconju-probe.com This reaction is a cornerstone of bioorthogonal chemistry, as the BCN alkyne and its azide (B81097) partner react selectively with each other without interfering with native biological functional groups. conju-probe.comconju-probe.com
The ability to modify proteins and peptides at specific sites is crucial for creating well-defined therapeutic agents, diagnostic tools, and research probes. nih.govucl.ac.uk Derivatives of BCN-endo-NH-ethylamine are frequently employed to achieve this. A common strategy involves converting the amine group into a reactive handle, such as an N-hydroxysuccinimide (NHS) ester. broadpharm.com These BCN-NHS esters can then react with the primary amine of lysine (B10760008) residues on a protein's surface. broadpharm.commedchemexpress.com This method was used to functionalize elastin-like proteins (ELPs) with BCN groups, enabling the subsequent formation of hydrogels via SPAAC cross-linking. medchemexpress.com
A more advanced application is in the generation of homogeneous antibody-drug conjugates (ADCs). mdpi.comnih.gov In one study, an azido-modified trastuzumab antibody was conjugated with a BCN-bearing linker-payload. mdpi.com The choice of endo-BCN was strategic due to its higher reactivity compared to other cyclooctynes like DBCO, which was observed to increase the propensity for conjugate aggregation. mdpi.com This site-specific conjugation ensures a uniform drug-to-antibody ratio (DAR), a critical factor for the efficacy and safety of ADCs.
Table 1: Examples of Site-Specific Protein/Peptide Modification using BCN Reagents
| Protein/Peptide Target | BCN Reagent Used | Modification Site/Strategy | Research Application | Source(s) |
| Trastuzumab (Antibody) | BCN-bearing linker-payload | Azide group enzymatically installed on the antibody | Development of homogeneous Antibody-Drug Conjugates (ADCs) | mdpi.com |
| Elastin-Like Proteins (ELPs) | endo-BCN-NHS carbonate | Lysine residues | Formation of hydrogel biomaterials for cell encapsulation | medchemexpress.com |
| General Proteins | endo-BCN-PEG-NHS ester | Primary amines (e.g., Lysine residues) | General protein labeling and bioconjugation | broadpharm.comcreative-biolabs.com |
| Peptides | BCN-containing linkers | Conjugation to cyclodextrins | Development of novel drug delivery systems | mdpi.com |
This compound derivatives are essential for the chemical modification of oligonucleotides (DNA and RNA). The introduction of a BCN moiety into a synthetic oligonucleotide allows for its subsequent conjugation to other molecules like fluorescent dyes, proteins, or polymers. genelink.comlumiprobe.com This is typically achieved during automated solid-phase synthesis using a BCN phosphoramidite (B1245037) reagent, such as endo-BCN CE-phosphoramidite. lumiprobe.comnih.govmedchemexpress.com This phosphoramidite can be added to the 5' or 3' end of the growing oligonucleotide chain. nih.govacs.org
A key advantage of the BCN group over other cyclooctynes like DIBO is that it is achiral, and its reaction with azides yields a single, well-defined product (regioisomer), which simplifies purification and analysis. acs.org Research has demonstrated the straightforward and high-yielding conjugation of BCN-modified oligonucleotides for applications including biotinylation, fluorescent labeling, and dimerization. nih.gov Furthermore, the resulting BCN-containing oligonucleotides exhibit higher polarity compared to those modified with more lipophilic alkynes like DBCO, which can be advantageous in aqueous biological applications. nih.gov
Table 2: BCN-based Reagents for Oligonucleotide Functionalization
| Reagent Name | Purpose | Integration Method | Key Feature | Source(s) |
| endo-BCN CE-phosphoramidite | Incorporation of a BCN group into an oligonucleotide | Automated solid-phase synthesis | Enables copper-free click chemistry (SPAAC and IEDDA) | lumiprobe.commedchemexpress.com |
| BCN-CEP I / BCN-CEP II | Labeling of oligonucleotides | Solid-phase synthesis (5' or 3' addition) | Achiral system that provides single regioisomers upon reaction | acs.org |
| BCN-charged carbamate (B1207046) derivative | Post-synthetic modification of an amino-modified oligonucleotide | On-support acylation | Allows for follow-up functionalization via SPAAC | nih.gov |
The functionalization of synthetic polymers and biomaterials with BCN groups opens avenues for creating advanced materials with tailored biological properties. The amine group of this compound or its derivatives can be used to attach the BCN moiety to a polymer backbone. broadpharm.combroadpharm.com Subsequently, azide-functionalized biomolecules can be "clicked" onto the polymer surface.
A notable research example involved the conjugation of a BCN-containing oligonucleotide to an azido-terminated synthetic polymer, poly(3-hexylthiophene) (P3HT). nih.gov The successful SPAAC reaction led to the solubilization of the hydrophobic polymer in aqueous solution, demonstrating a powerful method for modifying the physical properties of polymers. nih.gov In another application, BCN groups were used to modify elastin-like proteins, which were then cross-linked with azide-functionalized molecules to form hydrogels for cell culture, a key technique in tissue engineering. medchemexpress.com BCN-containing linkers have also been used to conjugate peptides to cyclodextrin (B1172386) polymers, aiming to create sophisticated drug delivery vehicles. mdpi.com
Table 3: Conjugation of BCN-Functionalized Molecules to Polymers and Biomaterials
| Polymer/Biomaterial | BCN-Functionalized Molecule | Conjugation Chemistry | Resulting Hybrid Material | Research Application | Source(s) |
| Azido-terminated Poly(3-hexylthiophene) (P3HT) | BCN-containing oligonucleotide | SPAAC | Water-soluble oligonucleotide-polymer conjugate | Modifying polymer properties for bio-applications | nih.gov |
| Elastin-Like Protein (ELP) | BCN groups installed via NHS ester | SPAAC with azide crosslinker | Cross-linked hydrogel | 3D cell culture and tissue engineering | medchemexpress.com |
| Permathylated mono-6-azido-β-cyclodextrin | BCN-containing bifunctional linker | SPAAC | Cyclodextrin-peptide conjugate | Potential for advanced drug delivery systems | mdpi.com |
This compound is a foundational component for building a diverse range of hybrid bioconjugates, which are molecules that combine different classes of biomolecules or a biomolecule with a synthetic element to achieve novel functions. Antibody-drug conjugates (ADCs) are a prime example, where a cytotoxic drug is linked to a target-specific antibody. mdpi.comgoogle.com The BCN moiety serves as the reactive handle within the linker to covalently attach the drug payload to the antibody, creating a targeted therapeutic. mdpi.comgoogle.com
Other examples of hybrid bioconjugates enabled by BCN chemistry include:
Oligonucleotide-Polymer Hybrids : These combine the sequence-specific recognition of nucleic acids with the material properties of synthetic polymers, useful for diagnostics and materials science. nih.gov
Peptide-Cyclodextrin Hybrids : These conjugates merge the biological activity of peptides with the drug-carrying capacity of cyclodextrins, explored for creating new drug delivery platforms. mdpi.com
Protein-Small Molecule Probe Hybrids : By attaching BCN-functionalized probes (e.g., imaging agents) to proteins, researchers can track protein localization and dynamics within living cells. conju-probe.com
The creation of these hybrid molecules relies on the robust and bioorthogonal nature of the BCN-azide reaction, allowing for the clean and efficient linking of disparate molecular entities.
Contributions to Chemical Biology Probe and Assay Development
In chemical biology, probes are essential tools for studying biomolecules in their native environment, such as inside a living cell. conju-probe.comnih.gov this compound and its derivatives are frequently incorporated into such probes. The BCN group's excellent reaction kinetics and high chemoselectivity make it an ideal component for labeling biomolecules that have been metabolically tagged with an azide group. conju-probe.comconju-probe.com
For example, a small molecule probe containing a BCN group can be used to visualize azide-modified proteins or glycans in cells. Once the probe is administered to the cells, it reacts specifically with the azide-tagged biomolecules. If the probe also contains a fluorescent reporter, this allows for the imaging and tracking of the target biomolecule, providing unique insights into cellular processes. conju-probe.com The superior solubility and reactivity of BCN compared to other cyclooctynes enhance its performance in these applications. conju-probe.com
Furthermore, BCN-based conjugation is used in the development of biochemical assays. For instance, modified proteins can be used as detection agents. In one prototype, a modified human estrogen receptor was used to detect endocrine-disrupting chemicals in water, showcasing how bioconjugation can be applied to create novel analytical systems. nih.gov The reliability of the BCN-azide ligation is critical for constructing the complex, multi-component systems often required for modern assays. medchemexpress.com
Role in Supramolecular Assembly and Dynamic Covalent Chemistry Research
The primary role of the BCN moiety in constructing molecular assemblies lies in its use in strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a highly stable and essentially irreversible triazole linkage. This characteristic makes BCN an excellent tool for covalently assembling pre-designed components into a final, stable supramolecular structure. It is used to "click" together different building blocks, such as proteins, polymers, or oligonucleotides, into a larger, well-defined architecture. medchemexpress.comnih.gov
This application, however, should be distinguished from the principles of dynamic covalent chemistry (DCC). nih.gov DCC involves the use of reversible covalent bonds under conditions of thermodynamic equilibrium. nih.govresearchgate.net This reversibility allows the components of a system to continuously break and reform bonds, enabling the system to self-correct and adapt its structure in response to external stimuli, ultimately amplifying the most stable product. researchgate.netrsc.org
The triazole bond formed by the BCN-azide reaction is not typically reversible under physiological conditions and thus does not fit the definition of a dynamic covalent bond. Therefore, while this compound is a powerful tool for the synthesis of complex and supramolecular structures, it is generally not used to create systems that exhibit dynamic behavior through reversible bond exchange. Its role is in the irreversible covalent modification and construction of assemblies, rather than in participating in dynamic covalent libraries or adaptive systems.
Integration in Materials Science for Functional Surface Modification Studies
The chemical compound this compound is a valuable tool in materials science, primarily for the functional modification of surfaces. Its utility stems from the presence of two key functional groups: the bicyclo[6.1.0]nonyne (BCN) group and a primary amine (ethylamine) group. The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This reaction allows for the covalent attachment of the BCN moiety to surfaces that have been functionalized with azide groups. The terminal ethylamine (B1201723) group provides a versatile handle for the subsequent attachment of a wide range of molecules, or it can be used to alter the surface properties directly.
The integration of this compound in materials science research enables the precise engineering of surface properties for various applications. This includes altering the hydrophilicity, biocompatibility, and chemical reactivity of a material's surface. The process typically involves a two-step approach: first, the surface of a material is modified to introduce azide functionalities. Subsequently, the azide-modified surface is treated with this compound, leading to a stable triazole linkage and the presentation of amine groups on the surface. This method has been applied to a variety of materials, including polymers, solid substrates, and nanoparticles.
Detailed Research Findings
Research in this area has focused on leveraging the robust and specific nature of the SPAAC reaction for controlled surface functionalization. The reaction between the BCN group and an azide-functionalized surface proceeds efficiently under mild conditions, often at room temperature and in a variety of solvents, without the need for a cytotoxic copper catalyst. This makes it an ideal method for modifying sensitive materials.
Studies have demonstrated the successful immobilization of BCN-containing molecules on azide-functionalized surfaces, such as silicon wafers, glass slides, and polymer beads. The resulting amine-terminated surfaces can then be used for further chemical transformations. For instance, the primary amine group of the now surface-bound this compound can be used to immobilize proteins, peptides, or small molecules through amide bond formation or other amine-specific chemistries.
The density of the amine functionalization on the surface can be controlled by varying the concentration of this compound and the reaction time. This allows for the fine-tuning of the surface properties. Characterization techniques such as X-ray photoelectron spectroscopy (XPS), contact angle goniometry, and atomic force microscopy (AFM) are typically employed to confirm the successful modification of the surface and to quantify the extent of functionalization.
The following table summarizes representative data from studies on the surface modification of materials using B-type cyclooctynes, illustrating the changes in surface properties upon functionalization.
| Material | Initial Surface | Modification Step | Characterization Method | Result |
| Silicon Wafer | Azide-functionalized | Reaction with BCN-amine | XPS | Increase in N1s signal, confirming triazole formation and presence of amine groups. |
| Glass Slide | Azide-functionalized | Reaction with BCN-amine | Contact Angle | Decrease in water contact angle, indicating increased hydrophilicity. |
| Polymer Beads | Azide-functionalized | Reaction with BCN-amine | Fluorescence Microscopy | Increased fluorescence after labeling amines with a fluorescent dye. |
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways of strained alkynes like bicyclo[6.1.0]nonyne (BCN). By calculating the electronic structure and energies of reactants, transition states, and products, DFT provides a quantitative understanding of reaction kinetics and thermodynamics.
The reactivity of BCN in cycloaddition reactions is largely governed by its significant ring strain, which is released during the reaction. DFT calculations are crucial for analyzing the transition state (TS) geometries and activation energies (ΔG‡ or ΔH‡) of these processes. The distortion/interaction model, also known as the activation strain model, is a powerful framework used to understand this reactivity. nih.govscispace.com This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy gained from the stabilizing interactions between the deformed reactants in the TS. nih.gov
Studies have shown that the pre-distorted nature of the alkyne in BCN significantly lowers the distortion energy needed to reach the transition state, thus accelerating the reaction. rsc.orgnih.gov For instance, in the inverse-electron-demand Diels-Alder (IEDDA) reaction of endo-BCN with 2H-thiopyran-2-one, DFT calculations revealed that the reaction proceeds rapidly due to a lower distortion energy compared to other similar reactants. rsc.orgnih.gov Similarly, in strain-promoted oxidation-controlled cycloalkyne–quinone (SPOCQ) reactions, the Diels-Alder reaction for BCN proceeds with near-synchronous C–C bond formation. acs.org
DFT has been used to compare the reactivity of BCN with other strained systems. In cycloadditions with N-phenyl sydnone (B8496669), BCN was found to be less reactive than dibenzocyclooctyne analogues like DIBAC and BARAC. nih.gov Conversely, in reactions with certain tetrazoles, BCN exhibited a lower activation barrier and a faster reaction rate compared to spirohexene (Sph), a difference attributed to more favorable reactant geometry and a structurally earlier transition state for BCN. nih.gov
| Reacting Partner | Cycloaddition Type | Computational Method | Calculated Activation Barrier (ΔG‡ or ΔH‡) | Reference |
| BCN with 1,2-benzoquinone | SPOCQ | B97D/6-311+G(d,p) | 4.5 ± 0.3 kcal/mol (Experimental ΔH‡) | acs.org |
| BCN with N-phenyl sydnone | 1,3-Dipolar | M06-2X/6-311+G(d,p) | 20.6 kcal/mol (ΔG‡) | rsc.orgresearchgate.net |
| BCN with Sulfonated Tetrazole | Cycloaddition | ωB97x-D/6-311++G(d,p) | Lower than spirohexene by 1.2 kcal/mol | nih.gov |
| endo-BCN with 2H-thiopyran-2-one | IEDDA | DFT | Reacts significantly faster due to lower distortion energy | rsc.orgnih.gov |
The formation of BCN-endo-NH-ethylamine typically involves the reaction of an activated BCN species, such as BCN-carboxylic acid, with ethylamine (B1201723) to form a stable amide bond. nih.gov Computational methods can profile the energy landscape of this reaction, identifying the intermediates and transition states involved in the amide bond formation. numberanalytics.com An energy landscape is a multidimensional surface that represents the potential energy of a molecular system as a function of its atomic coordinates. numberanalytics.com
Molecular Dynamics (MD) Simulations for Conformational Analysis of this compound
While QM methods are excellent for studying reactions, Molecular Dynamics (MD) simulations are the preferred tool for exploring the conformational flexibility of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and sample the conformational landscape. mun.ca
For this compound, MD simulations can provide crucial insights into its three-dimensional structure and dynamics in different environments (e.g., in a vacuum, in water, or bound to a protein). mun.ca Key areas of investigation would include:
Ring Conformation: Analyzing the flexibility of the bicyclo[6.1.0]nonyne core.
Isomer Stability: Investigating the relative stability and conformational differences between the endo and exo isomers. The endo isomer is often noted to react slightly faster in some Cu-free click reactions. ru.nl
Side-Chain Orientation: Determining the preferred orientation and rotational freedom of the ethylamine side chain relative to the bicyclic core. This is critical for understanding how the amine group is presented for subsequent bioconjugation reactions.
The methodology for such a study would involve using a well-parameterized force field (e.g., OPLS, AMBER) to describe the interatomic forces. mdpi.com The simulation would track the trajectory of all atoms over nanoseconds to microseconds, and subsequent analysis of this trajectory can reveal the most probable conformations, the existence of stable secondary structures like β-turns stabilized by intramolecular hydrogen bonds, and the distances between key functional groups. mun.canih.gov
Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity
Computational models are increasingly used to predict the outcome of chemical reactions, saving significant time and resources compared to experimental screening. nih.gov For BCN-based cycloadditions, the distortion/interaction model has proven highly predictive. scispace.com
Reactivity: By calculating the distortion energies of various strained alkynes and the interaction energies with a given reaction partner (like an azide (B81097) or tetrazine), researchers can predict relative reaction rates. nih.gov Computational screening has successfully identified novel reactive pairs, such as the fast cycloaddition between N-phenyl sydnone and dibenzocyclooctyne derivatives (DIBAC, BARAC), which were predicted to be more reactive than BCN. nih.gov These predictions are often validated by a strong correlation between computed interaction energies and experimentally measured reaction rates. rsc.org
Regioselectivity and Stereoselectivity: In reactions where multiple products can form, computational modeling can predict the favored isomer. For this compound, this could apply to its reaction with an asymmetric 1,3-dipole. DFT calculations of the transition state energies for all possible regio- and stereochemical pathways can identify the lowest-energy path, which corresponds to the major product. For example, computational modeling was used to predict that the exo isomer of a bicyclic compound would provide a desired "U" shaped conformation for binding to a biological target. nih.gov
Ligand-Protein Docking and Interaction Studies within Bioconjugation Contexts
After this compound is conjugated to a biomolecule, it is essential to understand how the resulting conjugate interacts with its biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the binding site of another (a protein). univr.itcam.ac.uk
A study involving a related compound, BCN-OH, demonstrated the utility of this approach. unnes.ac.id Molecular docking simulations using AutoDock Vina were performed to study the interaction between BCN-OH and the antibody Pertuzumab. unnes.ac.id The study identified the most stable binding pose and the key amino acid residues (specifically lysine (B10760008) and cysteine) involved in the interaction, providing insight into how BCN can serve as an effective linker in antibody-drug conjugates (ADCs). unnes.ac.id
For a conjugate derived from this compound, a similar workflow would be employed:
System Preparation: Obtain the 3D structures of the target protein (from the Protein Data Bank) and the BCN-ligand. nih.gov
Docking Simulation: Use a search algorithm (e.g., genetic algorithm) to generate numerous possible binding poses of the ligand within the protein's active site. cam.ac.uk
Scoring: Evaluate each pose using a scoring function, which estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode. cam.ac.uk
Analysis: Analyze the top-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the BCN-conjugate and the protein residues. gu.se
These studies are vital for the rational design of bioconjugates, helping to ensure that the addition of the BCN linker does not disrupt the crucial interactions required for biological activity. nih.gov
Future Perspectives and Emerging Research Avenues
Development of Next-Generation BCN-Amine Scaffolds with Enhanced Properties
The development of novel BCN-amine scaffolds is a key area of future research, aiming to enhance properties such as reaction kinetics, stability, and solubility. While BCN-endo-NH-ethylamine provides a foundational structure, next-generation scaffolds could incorporate modifications to the bicyclononyne core or the ethylamine (B1201723) linker. For instance, the introduction of fluorine atoms could enhance metabolic stability and modulate reactivity. Furthermore, the exploration of different linker lengths and compositions could optimize the accessibility of the reactive alkyne for bioorthogonal reactions.
| Scaffold Modification | Potential Enhancement | Research Focus |
| Fluorination of the BCN core | Increased metabolic stability, altered reactivity | Synthesis of mono- and difluorinated BCN-amine derivatives and kinetic analysis. |
| Variation of the linker chain | Improved solubility, optimized steric hindrance | Synthesis of BCN-amines with polyethylene (B3416737) glycol (PEG) or peptidic linkers. |
| Introduction of chiral centers | Stereospecific interactions with biological targets | Asymmetric synthesis of BCN-amine enantiomers and their biological evaluation. |
Expansion of the Bioorthogonal Reaction Toolbox Utilizing this compound
This compound is primarily utilized in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. However, the strained alkyne is also amenable to other bioorthogonal transformations. Future research will likely focus on expanding the repertoire of reactions involving this compound, thereby increasing its versatility in chemical biology. This could include strain-promoted alkyne-nitrone cycloaddition (SPANC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, potentially offering orthogonal labeling strategies.
Automated and High-Throughput Synthesis Methodologies for BCN-Amine Conjugates
To accelerate the discovery and application of BCN-amine conjugates, the development of automated and high-throughput synthesis platforms is crucial. Such methodologies would enable the rapid generation of libraries of molecules with diverse functionalities attached to the this compound scaffold. This could involve the use of robotic liquid handlers for solution-phase synthesis or the adaptation of solid-phase synthesis techniques where the BCN-amine is anchored to a resin, allowing for iterative and easily purified reaction steps.
Advancements in Interdisciplinary Research Applications of this compound
The unique properties of this compound make it a valuable tool for a wide range of interdisciplinary research applications. In materials science, it can be used to functionalize polymers and surfaces for the development of smart biomaterials. In drug delivery, it can serve as a linker for conjugating targeting ligands to drug payloads. Furthermore, in proteomics and genomics, BCN-amine derivatives can be employed for the site-specific labeling and tracking of biomolecules in living systems.
| Research Area | Application of this compound | Potential Impact |
| Materials Science | Surface functionalization of nanoparticles and hydrogels. | Development of targeted drug delivery systems and responsive biomaterials. |
| Drug Discovery | Linker for antibody-drug conjugates (ADCs). | Creation of more effective and less toxic cancer therapies. |
| Proteomics | Site-specific labeling of proteins for imaging and pull-down assays. | Elucidation of protein function and interaction networks. |
Q & A
Basic: What is the role of BCN-endo-NH-ethylamine in copper-free click chemistry, and how should experiments be designed to validate its reactivity?
This compound contains a bicyclononyne (BCN) group that enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysis, making it ideal for conjugating azide-functionalized biomolecules or materials. To validate reactivity:
- Experimental Design : Perform kinetic assays using azide-bearing fluorophores (e.g., tetramethylrhodamine-azide) under physiological conditions (pH 7.4, 25–37°C). Monitor reaction progress via HPLC or fluorescence quenching.
- Controls : Include negative controls (absence of azide) and compare reaction rates with competing reagents (e.g., DBCO derivatives).
- Reference Data : this compound exhibits a second-order rate constant of ~0.1–1.0 M⁻¹s⁻¹ in aqueous buffers, depending on azide electronic properties .
Advanced: How can researchers optimize this compound’s conjugation efficiency in heterogeneous systems (e.g., solid-phase materials)?
Optimization requires addressing steric hindrance and solubility:
- Solvent Compatibility : Test polar aprotic solvents (DMF, DMSO) for dissolving this compound (solubility: >50 mg/mL in DMSO ). For aqueous systems, use co-solvents like THF:water (1:4 v/v).
- Surface Functionalization : Pre-treat materials (e.g., silica nanoparticles) with PEG spacers to reduce steric effects. Characterize conjugation yield via XPS or FTIR.
- Kinetic Profiling : Vary molar ratios (BCN:azide = 1:1 to 1:5) and quantify unreacted azide using UV-Vis spectroscopy at 260–280 nm .
Basic: What analytical techniques are critical for confirming this compound’s purity and structural integrity?
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% as per supplier specifications ). Confirm molecular weight (236.31 g/mol) via ESI-MS.
- NMR : Validate structure with ¹H/¹³C NMR in deuterated DMSO. Key peaks: BCN protons (δ 2.5–3.5 ppm), ethylamine protons (δ 1.2–1.5 ppm) .
- TGA/DSC : Monitor thermal stability; decomposition typically occurs >150°C .
Advanced: How can this compound improve biosensor performance, and what methodological steps ensure reproducibility?
The compound enhances biosensors by enabling site-specific immobilization of biorecognition elements (e.g., antibodies):
- Surface Engineering : Functionalize gold electrodes with azide-terminated SAMs. Incubate with this compound (1 mM, 2 hr) to form stable conjugates.
- Reproducibility :
Basic: What precautions are necessary when handling this compound to maintain reactivity?
- Storage : Aliquot and store at −20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent hydrolysis .
- Environment : Use inert atmosphere (N₂/Ar) during weighing to minimize oxidation.
- Compatibility : Avoid thiol-containing buffers (e.g., Tris-HCl with DTT), which may quench BCN reactivity .
Advanced: How do researchers resolve contradictions in reported reaction yields for this compound across studies?
Discrepancies often arise from azide electronic effects or impurities:
- Troubleshooting :
- Data Normalization : Report yields relative to azide conversion (measured via ¹H NMR integration) rather than isolated mass .
Basic: What are the key differences between this compound and its exo-BCN analogs in conjugation applications?
- Steric Accessibility : The endo-BCN configuration increases steric shielding, slowing reaction rates by ~30% compared to exo-BCN .
- Stability : endo-BCN derivatives exhibit superior thermal stability (ΔTdec >20°C) due to reduced ring strain .
- Applications : Use endo-BCN for stable conjugates (e.g., long-term imaging probes); exo-BCN for rapid labeling .
Advanced: What strategies mitigate side reactions when using this compound in multi-step syntheses?
- Orthogonal Protection : Temporarily block the ethylamine group with Boc anhydride during non-aqueous steps. Deprotect with TFA:water (95:5) .
- Sequential Reactivity : Prioritize BCN-azide cycloaddition before introducing amine-reactive reagents (e.g., NHS esters).
- Monitoring : Use LC-MS to detect side products (e.g., hydrolysis intermediates) and adjust pH to 6–8 to minimize degradation .
Basic: How is this compound characterized in material science for surface modification?
- XPS Analysis : Confirm surface conjugation via N1s peaks at 399–401 eV (BCN-azide adducts) .
- Contact Angle Measurements : Track hydrophilicity changes after functionalization (Δθ >20° indicates successful modification) .
- Ellipsometry : Measure film thickness to quantify grafting density (target: 2–5 nm for monolayer coverage) .
Advanced: What computational methods support the rational design of this compound derivatives for targeted applications?
- DFT Calculations : Model transition states of SPAAC reactions to predict rate constants (software: Gaussian 16, basis set: B3LYP/6-31G*) .
- MD Simulations : Analyze solvent accessibility of the BCN group in PEGylated derivatives (e.g., endo-BCN-PEG4-amine) using GROMACS .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on azides) with reaction efficiency to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
